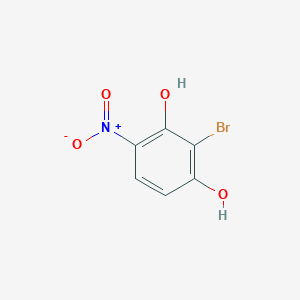

2-Bromo-4-nitrobenzene-1,3-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-nitrobenzene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO4/c7-5-4(9)2-1-3(6(5)10)8(11)12/h1-2,9-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZPILPWQWFMNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])O)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Nitrobenzene 1,3 Diol

Precursor Selection and Starting Material Design for the Synthesis of 2-Bromo-4-nitrobenzene-1,3-diol

Benzene-Derived Synthetic Routes

Synthesizing this compound from benzene (B151609) is a multi-step process that is theoretically plausible but generally inefficient for laboratory or industrial-scale production due to the number of transformations required. A hypothetical route would first involve the creation of the resorcinol (B1680541) core from benzene. This can be achieved through processes such as sulfonation followed by alkali fusion, though such methods are often harsh. Once resorcinol is formed, the subsequent bromination and nitration steps would follow, as detailed in later sections. The indirectness of this route makes benzene a less favorable starting material compared to more functionalized precursors.

Phenol-Derived Synthetic Routes

Phenol (B47542) presents a more advanced starting point than benzene due to its existing hydroxyl group, which activates the aromatic ring towards further substitution. A potential pathway could involve the introduction of a second hydroxyl group to form resorcinol. However, direct and regioselective hydroxylation of phenol is challenging. More practical approaches would involve protecting the phenolic hydroxyl group, performing other transformations, and then unmasking or introducing the second hydroxyl group. Given the availability and superior reactivity profile of resorcinol itself, phenol-derived routes are not the most common choice for this specific target molecule. The reactivity of phenol does, however, provide a basis for understanding the behavior of the resorcinol ring system. youtube.comlumenlearning.com

Key Reaction Sequences and Mechanistic Considerations in the Synthesis of this compound

The synthesis of this compound from resorcinol hinges on two key electrophilic aromatic substitution reactions: bromination and nitration. The order of these steps and the specific reagents used are critical for controlling the regiochemistry. The two hydroxyl groups are powerful ortho-para directors, meaning they activate positions 2, 4, and 6 for electrophilic attack. youtube.comorganicchemistrytutor.comlibretexts.org

Regioselective Bromination Strategies

To synthesize the target compound, a bromine atom must be introduced at the C-2 position, which is ortho to both hydroxyl groups.

Direct Bromination of Resorcinol: Direct bromination of resorcinol with bromine is possible, but the high reactivity of the ring can easily lead to over-bromination, yielding di- and tri-brominated products. To achieve selective mono-bromination at the C-2 position, specific reaction conditions are necessary. One documented method involves the slow, dropwise addition of bromine to a solution of resorcinol and a bulky amine, such as tert-butylamine, in a suitable solvent like toluene (B28343) at very low temperatures (-60 °C to -30 °C). guidechem.com This approach can yield 2-bromoresorcinol (B1269886) with good purity (≥98%) and yield (74-80%). guidechem.com The low temperature and controlled addition help to moderate the reaction and favor mono-substitution.

| Reaction | Starting Material | Reagents | Key Conditions | Product | Yield |

| C-2 Bromination | Resorcinol | 1. tert-butylamine, Bromine 2. Dichloromethane | Low Temperature (-60°C to -30°C) | 2-Bromoresorcinol | 74-80% |

Subsequent Nitration of 2-Bromoresorcinol: Once 2-bromoresorcinol is synthesized, the subsequent nitration step must be directed to the C-4 position. The substituents on the ring are now two hydroxyl groups (strong activators, ortho-para directing) and a bromine atom (a deactivator, but ortho-para directing). organicchemistrytutor.comlibretexts.org All three substituents direct incoming electrophiles to the C-4 and C-6 positions. Due to the presence of the bulky bromine atom at C-2, the C-6 position is sterically favored for the incoming nitro group. Therefore, a direct nitration of 2-bromoresorcinol would likely yield 2-Bromo-6-nitrobenzene-1,3-diol as the major product, not the desired 4-nitro isomer. This makes this particular reaction sequence less viable for obtaining the target compound.

Regioselective Nitration Protocols

A more successful strategy involves introducing the nitro group at the C-4 position first, followed by bromination.

Regioselective Nitration of Resorcinol: Direct nitration of resorcinol often leads to a mixture of products, including 4-nitroresorcinol, 2-nitroresorcinol, and dinitro derivatives, due to the strong activation from both hydroxyl groups. googleapis.comvaia.com To achieve high regioselectivity for the C-4 position, a blocking group strategy is often employed. A German patent describes a process where resorcinol is first treated with oleum (B3057394) (fuming sulfuric acid) to introduce sulfonic acid groups onto the ring, likely at the most activated 4 and 6 positions, forming resorcinol disulfonic acid. google.com Subsequent nitration, under controlled temperatures (around 15°C), introduces a nitro group. The final step involves heating the mixture with water, which cleaves the sulfonic acid groups (desulfonation) to yield 4-nitroresorcinol. google.com This method leverages the temporary placement of sulfonic acid groups to direct the nitration to the desired position.

| Reaction Step | Starting Material | Reagents | Key Conditions | Intermediate/Product |

| 1. Sulfonation | Resorcinol | Oleum (H₂SO₄ + SO₃) | ~100-120°C | Resorcinol disulfonic acid |

| 2. Nitration | Resorcinol disulfonic acid | Fuming Nitric Acid, Oleum | <15°C | 4-Nitroresorcinol disulfonic acid |

| 3. Desulfonation | 4-Nitroresorcinol disulfonic acid | Water | Heating | 4-Nitroresorcinol |

Subsequent Bromination of 4-Nitroresorcinol: With 4-nitroresorcinol as the intermediate, the final step is bromination. The ring now contains two activating hydroxyl groups and one deactivating nitro group. The hydroxyl groups direct ortho-para, while the nitro group directs meta. The positions ortho and para to the hydroxyl groups are C-2, C-4, C-5, and C-6. The position meta to the nitro group is C-2 and C-6. The confluence of these directing effects strongly favors substitution at the C-2 and C-6 positions. As the C-4 position is already occupied by the nitro group, bromination will occur regioselectively at the C-2 position, which is ortho to one hydroxyl group and meta to the nitro group, yielding the final product, this compound.

Hydroxylation and Dihydroxylation Methodologies

A plausible synthetic route to this compound involves the nitration and bromination of a dihydroxy precursor, such as resorcinol (benzene-1,3-diol). The conventional synthesis of the key intermediate, 4-nitroresorcinol (4-nitrobenzene-1,3-diol), is achieved through the nitration of resorcinol. This process typically uses a mixed acid system of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), where the hydroxyl groups of resorcinol direct the nitration to the para position. The subsequent step would be the selective bromination of 4-nitroresorcinol. The existing hydroxyl and nitro groups on the aromatic ring direct the incoming bromine atom to the 2-position, yielding the final product.

Alternatively, hydroxylation of a suitable precursor like 2-bromo-4-nitrophenol (B183087) can be considered. Studies on related compounds, such as the aqueous reaction of 4-nitrophenol (B140041) with hydroxyl radicals to produce 4-nitrocatechol, demonstrate the feasibility of introducing an additional hydroxyl group onto a nitrated phenol ring. copernicus.org This reaction's efficiency and product yield can be influenced by environmental factors like pH. copernicus.org

Transformations of Auxiliary Functional Groups in Precursors

The synthesis of polysubstituted benzenes often relies on the strategic manipulation of functional groups to control the position of incoming substituents. libretexts.org For this compound, several precursor transformation strategies can be envisaged.

One common strategy involves the reduction of a nitro group to an amine, which can then be modified or used to direct subsequent reactions before being potentially re-oxidized. nveo.org For instance, starting with a precursor like 2-bromo-4-nitroaniline, the amino group could be converted to a hydroxyl group via diazotization, although this would lead to 2-bromo-4-nitrophenol, requiring a subsequent hydroxylation step.

Another approach involves the judicious sequencing of bromination and nitration reactions on a phenol precursor. The directing effects of the substituents are critical: the hydroxyl group is an ortho-, para-director, while the nitro group is a meta-director and the bromo group is an ortho-, para-director. quora.compbworks.com A potential pathway starts with the bromination of p-nitrophenol. The reaction, typically carried out with bromine in glacial acetic acid, yields 2,6-dibromo-4-nitrophenol (B181593) with high efficiency. orgsyn.org While this specific product is dibrominated, the principle demonstrates the regioselectivity achievable by transforming a p-nitrophenol precursor. A more direct route would be the monobromination of p-nitrophenol to yield 2-bromo-4-nitrophenol, which would then require hydroxylation at the 3-position.

Optimization of Synthetic Conditions for this compound

Catalyst Systems and Reagent Selection

The choice of reagents and catalysts is fundamental to the success of the synthesis. For the nitration of a resorcinol precursor, the standard reagent is a mixture of concentrated nitric and sulfuric acids, with H₂SO₄ acting as a catalyst to generate the reactive nitronium ion (NO₂⁺). For bromination steps, molecular bromine (Br₂) in a solvent like glacial acetic acid is effective. orgsyn.org An alternative brominating agent is N-bromosuccinimide (NBS), which has been used for the bromination of p-nitrophenylacetonitrile in the presence of concentrated sulfuric acid. google.com

More advanced catalytic systems have been developed for related transformations. For example, vanadyl Schiff base complexes have been used as catalysts for the oxidative bromination of 2-nitrophenol, demonstrating the potential for metal-catalyzed approaches to improve selectivity and reaction conditions. chemicalbook.com

| Synthetic Step | Reagent/Catalyst System | Precursor Example | Reference |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ (Mixed Acid) | Resorcinol | |

| Nitration | Oxalic Acid / NaNO₃ (Microwave) | Resorcinol | |

| Bromination | Br₂ in Glacial Acetic Acid | p-Nitrophenol | orgsyn.org |

| Bromination | N-Bromosuccinimide (NBS) / H₂SO₄ | p-Nitrophenylacetonitrile | google.com |

| Oxidative Bromination | Vanadyl Schiff base complex / H₂O₂ | 2-Nitrophenol | chemicalbook.com |

Solvent Effects and Reaction Environment Control

The reaction environment, including the choice of solvent and temperature, significantly influences reaction outcomes. In the nitration of resorcinol, maintaining a low temperature (e.g., 0–5°C) is crucial for controlling the reaction rate and minimizing the formation of undesired byproducts. The solvent can also play a defining role; theoretical studies on p-halo-nitrobenzene compounds show that solvents like acetone, ethanol, and toluene can alter the electronic properties and dipole moments of the molecules, thereby affecting their reactivity. smf.mx

For bromination, glacial acetic acid is a common solvent that facilitates the reaction while being relatively easy to handle. orgsyn.org In the context of process optimization, continuous flow reactors using solvents like dichloroethane have been employed for the nitration of p-bromophenol, allowing for precise temperature control and improved safety. chemicalbook.com

Process Efficiency and Yield Enhancement Strategies

Improving process efficiency is a key goal in chemical synthesis. High yields have been reported for analogous reactions, such as the dibromination of p-nitrophenol, which can achieve a 96–98% yield under optimized conditions. orgsyn.org

A significant strategy for enhancing efficiency is the use of microwave-assisted synthesis. The microwave-assisted nitration of resorcinol to 4-nitroresorcinol, for example, dramatically reduces reaction time from hours to just 10 minutes and results in a high yield of 85%. mdpi.com This method offers advantages of rapid volumetric heating, increased reaction rates, and often higher product purity. mdpi.com Continuous flow processing is another modern technique that enhances efficiency and safety, as demonstrated in the synthesis of 4-bromo-2-nitrophenol. chemicalbook.com

| Reaction | Method | Reaction Time | Yield | Key Advantage | Reference |

|---|---|---|---|---|---|

| Dibromination of p-Nitrophenol | Conventional Heating | ~3.5 hours | 96-98% | High Conversion | orgsyn.org |

| Nitration of Resorcinol | Microwave Irradiation | 10 minutes | 85% | Drastic time reduction, High yield | |

| Nitration of p-Bromophenol | Continuous Flow Reactor | 20-30 minutes | Not specified | Enhanced safety and control | chemicalbook.com |

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These approaches are highly relevant to the synthesis of fine chemicals like this compound.

Microwave-assisted synthesis stands out as a key green technology. Its ability to reduce energy consumption, shorten reaction times, and often eliminate the need for traditional, volatile organic solvents aligns well with green chemistry goals. mdpi.com The microwave-mediated synthesis of the 4-nitroresorcinol intermediate under solvent-free conditions is a prime example of this approach.

The use of alternative, safer solvents is another cornerstone of green chemistry. jddhs.com While many of the discussed syntheses use traditional solvents like acetic acid or dichloroethane, a green approach would prioritize water, bio-based solvents, or ionic liquids. jddhs.com Furthermore, developing catalytic systems, particularly those involving biocatalysis with enzymes, can lead to highly selective reactions under mild conditions, reducing energy use and waste generation. jddhs.com

Reaction Chemistry and Transformative Potential of 2 Bromo 4 Nitrobenzene 1,3 Diol

Reactivity of the Aromatic Nucleus in 2-Bromo-4-nitrobenzene-1,3-diol

The aromatic core of this compound is influenced by a combination of activating and deactivating groups. The hydroxyl groups are strong activators, while the bromine atom is a weak deactivator and the nitro group is a strong deactivator. libretexts.orglumenlearning.com This complex substitution pattern dictates the pathways for both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) Pathways

In electrophilic aromatic substitution, the incoming electrophile is directed by the existing substituents on the benzene (B151609) ring. ucalgary.ca The two hydroxyl groups at positions 1 and 3 are powerful ortho-, para-directing activators. libretexts.orglibretexts.org Conversely, the nitro group at position 4 is a strong deactivator and a meta-director. The bromine atom at position 2 is a weak deactivator but is also ortho-, para-directing. libretexts.orglibretexts.org

The directing effects of these substituents are summarized in the table below:

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OH | 1 | Strong Activator | Ortho, Para |

| -Br | 2 | Weak Deactivator | Ortho, Para |

| -OH | 3 | Strong Activator | Ortho, Para |

| -NO₂ | 4 | Strong Deactivator | Meta |

The positions available for substitution on the ring are 5 and 6. The powerful activating and ortho-, para-directing nature of the hydroxyl groups at positions 1 and 3 would strongly favor electrophilic attack at position 5. libretexts.orglibretexts.org The bromine atom also directs towards position 6 (para) and the nitro group directs towards position 6 (meta to itself). However, the cumulative activating effect of the two hydroxyl groups is expected to dominate, making position 5 the most probable site for electrophilic attack. Reactions like nitration or halogenation would likely introduce a new substituent at this position. chemguide.co.uk

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is favored when the aromatic ring is substituted with strong electron-withdrawing groups, particularly at the ortho and para positions relative to a good leaving group. libretexts.orglibretexts.orgkhanacademy.org In this compound, the nitro group is a potent electron-withdrawing group. The bromine atom can act as a leaving group.

The SNAr mechanism proceeds through a two-step addition-elimination process, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is crucial for the reaction to proceed. The presence of the nitro group at the para-position relative to the bromine atom strongly stabilizes the negative charge of the Meisenheimer complex through resonance. stackexchange.comlibretexts.org This makes the bromine atom susceptible to displacement by strong nucleophiles.

Common nucleophiles for SNAr reactions include alkoxides, amines, and hydroxides. libretexts.org For instance, reaction with sodium methoxide (B1231860) would be expected to replace the bromine atom to yield 1-methoxy-4-nitrobenzene-2,6-diol. The rate of these reactions is generally second order, dependent on the concentrations of both the aryl halide and the nucleophile. libretexts.org

Transformations of the Hydroxyl Groups in this compound

The two hydroxyl groups of this compound are key functional handles for a variety of chemical transformations. Their reactivity is influenced by the electron-withdrawing nitro group, which increases their acidity compared to unsubstituted phenols. ncert.nic.in

Esterification and Etherification Reactions

Esterification: Phenols are generally less reactive than alcohols in direct esterification with carboxylic acids. youtube.com However, they readily react with more reactive acylating agents like acid chlorides or acid anhydrides to form esters. ncert.nic.inyoutube.com The hydroxyl groups of this compound can be converted to their corresponding esters. The presence of electron-withdrawing groups on the phenol (B47542) can increase the rate of transesterification reactions. rsc.org

Etherification: The hydroxyl groups can also be converted into ethers. A common method is the Williamson ether synthesis, which involves deprotonation of the phenol with a base to form a phenoxide, followed by reaction with an alkyl halide. The acidity of the hydroxyl groups in this compound facilitates the formation of the phenoxide. However, sterically hindered phenols can present challenges for etherification. researchgate.netgoogle.comnih.gov Various methods exist for the etherification of phenols, including reactions with alkyl carboxylates in the presence of a carboxylic acid salt. google.com

Selective Derivatization of Vicinal Diol Functionalities

The 1,3-diol arrangement (resorcinol structure) in this compound allows for selective derivatization reactions. ekb.egresearchgate.netresearchgate.net While not strictly vicinal (1,2-diols), the proximity of the hydroxyl groups can be exploited. For example, reaction with phosgene (B1210022) or its equivalents could lead to the formation of a cyclic carbonate. Similarly, reaction with dihalides could form cyclic ethers. The selective derivatization of one hydroxyl group over the other can be challenging but may be achieved by controlling reaction conditions or using protecting group strategies.

Oxidative and Reductive Cleavage Reactions of the Diol

Oxidative Cleavage: Aromatic diols, particularly catechols (1,2-diols), are susceptible to oxidative cleavage of the aromatic ring. psu.edursc.orgrsc.org This reaction is often catalyzed by enzymes called dioxygenases in biological systems, which incorporate both atoms of molecular oxygen into the aromatic substrate. nih.gov Chemical methods for oxidative cleavage of catechols and other diols also exist, often employing strong oxidizing agents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) for vicinal diols. libretexts.orgmasterorganicchemistry.comucalgary.ca While resorcinols (1,3-diols) are generally more resistant to oxidative cleavage than catechols, certain strong oxidants can lead to dearomatization and potential ring-opening. researchgate.net The reaction of this compound under strong oxidative conditions could potentially lead to complex degradation products.

Reductive Cleavage: Reductive cleavage of the C-O bonds of the diol is a less common transformation for phenols. Under harsh reducing conditions, it might be possible to remove the hydroxyl groups, but this would likely also reduce the nitro group.

Reactivity of the Nitro Group in this compound

The nitro group is a powerful modulator of the compound's reactivity, primarily through its strong electron-withdrawing nature.

The reduction of the nitro group is one of the most valuable transformations of nitroaromatic compounds, providing a gateway to anilines and other nitrogen-containing derivatives. wikipedia.org A variety of reagents can achieve this transformation, with the final product depending on the specific conditions employed.

Common Reduction Methods for Aromatic Nitro Groups:

| Reagent(s) | Product | Comments |

| H₂, Pd/C or PtO₂ | Amine (-NH₂) | Catalytic hydrogenation is a clean and efficient method. It may also cause de-bromination (hydrodebromination) under harsh conditions. |

| Fe, Sn, or Zn in acid (e.g., HCl) | Amine (-NH₂) | A classic and widely used method for industrial-scale reductions. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Amine (-NH₂) | Useful for selective reductions in molecules with other reducible functional groups. wikipedia.org |

| Zinc metal in aq. NH₄Cl | Hydroxylamine (B1172632) (-NHOH) | Milder conditions can halt the reduction at the hydroxylamine stage. wikipedia.orgnih.gov |

| Tin(II) Chloride (SnCl₂) | Amine (-NH₂) | A common laboratory-scale reagent for the chemoselective reduction of nitro groups. |

For this compound, the reduction of the nitro group to an amine would yield 4-amino-2-bromobenzene-1,3-diol. This resulting aniline (B41778) derivative is a valuable intermediate, as the amino group can be further functionalized, for example, through diazotization reactions. The choice of reducing agent must consider the potential for side reactions, such as the reduction of the bromo group. Reagents like tin(II) chloride or catalytic hydrogenation under controlled conditions are often preferred for their chemoselectivity.

The nitro group exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-M or -R). quora.comlearncbse.in This has two major consequences for the reactivity of the aromatic ring:

Deactivation towards Electrophilic Aromatic Substitution: The withdrawal of electron density makes the aromatic ring electron-poor and therefore less nucleophilic. This deactivates the ring towards attack by electrophiles (e.g., in nitration, halogenation, or Friedel-Crafts reactions).

Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effect strongly stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during nucleophilic attack on the ring. This effect is most pronounced when the nitro group is positioned ortho or para to the leaving group. stackexchange.commdpi.com In this compound, the nitro group is para to the bromo group, making the C-Br bond highly susceptible to nucleophilic attack.

Reactivity of the Bromo Group in this compound

The bromo group serves as an excellent leaving group and a handle for carbon-carbon bond formation.

The bromo substituent on the ring is activated towards nucleophilic aromatic substitution (SNAr) by the para-nitro group. stackexchange.com The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate where the negative charge is delocalized onto the oxygen atoms of the nitro group. In the second step, the bromide ion is eliminated, restoring the aromaticity of the ring.

SNAr Reaction: Nu⁻ + this compound → [Intermediate Meisenheimer Complex] → 2-Nu-4-nitrobenzene-1,3-diol + Br⁻

A wide range of nucleophiles can displace the bromide, including:

Alkoxides (RO⁻) to form aryl ethers.

Amines (RNH₂) to form N-substituted anilines.

Thiols (RS⁻) to form thioethers.

Cyanide (CN⁻) to introduce a nitrile group.

This reaction provides a powerful method for introducing diverse functionalities at the C2 position.

The carbon-bromine bond is a key reactive site for transition metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing C-C and C-heteroatom bonds. Aryl bromides are common substrates for these transformations, particularly with palladium catalysts. orgsyn.org

Major Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Organoboron reagent (e.g., R-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂, Base | Biaryl or Alkyl/Vinyl-Aryl |

| Heck Coupling | Alkene (R-CH=CH₂) | Pd(OAc)₂, PPh₃, Base | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) cocatalyst, Base | Aryl Alkyne |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand (e.g., BINAP), Base | N-Aryl Amine |

In the context of this compound, these reactions allow for the introduction of aryl, vinyl, alkynyl, or amino groups at the C2 position, significantly expanding its synthetic utility. For example, a Suzuki coupling with an arylboronic acid would yield a derivative of 4-nitro-[1,1'-biphenyl]-2,6-diol. researchgate.net The nitro group is generally compatible with palladium-catalyzed coupling reactions, though reaction conditions may need optimization. orgsyn.org

Photochemical and Radical Reaction Pathways of this compound

The transformative potential of this compound is significantly influenced by its reactivity under photochemical conditions and in radical-mediated processes. The presence of nitro, hydroxyl, and bromo functional groups on the benzene ring imparts a rich and complex reaction chemistry. This section explores the anticipated photochemical and radical reaction pathways based on the known reactivity of analogous compounds.

Photochemical Decomposition and Rearrangement

As a derivative of an ortho-nitrophenol, this compound is expected to be photochemically active. The photolysis of nitrophenols, particularly those with an ortho-hydroxyl group, has been a subject of significant research due to its environmental implications. rsc.orgpsu.edursc.org Irradiation of such compounds, typically with UV light in the 300–500 nm range, can initiate a series of reactions. psu.edursc.org

The primary photochemical process for ortho-nitrophenols is believed to be an intramolecular hydrogen transfer from the phenolic hydroxyl group to the nitro group. psu.edursc.org This transfer leads to the formation of an aci-nitro intermediate, which can then undergo further reactions. In the case of this compound, this would involve one of the hydroxyl groups positioned ortho to the nitro group.

In addition to HONO, the photolysis of nitrophenols can also yield nitric oxide (NO) and hydroxyl radicals (•OH) as major products. rsc.org The formation of these radical species underscores the potential for subsequent complex chemistry, including the formation of secondary organic aerosols (SOA). mdpi.com The photolysis of nitrophenols has been shown to lead to rapid SOA formation, a process that can be inhibited by the presence of nitrogen oxides (NOx). mdpi.com

Recent studies have also highlighted the role of nonradical species, such as singlet oxygen (¹O₂), in driving the photolysis of nitrophenols on particulate surfaces under visible light. pnas.org This pathway can lead to the cleavage of both C–N and O–H bonds, generating HONO, p-benzoquinone, and ultimately NO and hydroxyl radicals. pnas.org

A summary of expected photochemical reaction products and conditions for this compound, based on analogous nitrophenol studies, is presented in Table 1.

Table 1: Anticipated Photochemical Reaction Products of this compound

| Reactant | Reaction Conditions | Major Products | Minor Products | Reference |

| This compound | Gas-phase photolysis (λ = 300–500 nm) | •OH, NO | Nitrous Acid (HONO) | rsc.orgpsu.edursc.org |

| This compound | Aqueous-phase photolysis | •OH, NO | Nitrous Acid (HONO) | rsc.org |

| This compound | Photolysis in the presence of oxygen | Secondary Organic Aerosols (SOA) | - | mdpi.com |

| This compound | Visible light photolysis on particulates | HONO, p-benzoquinone derivatives, NO, •OH | - | pnas.org |

Radical-Mediated Cyclization and Transformation

The bromine atom in this compound introduces the potential for radical-mediated cyclization reactions. Such reactions are powerful tools in synthetic organic chemistry for the construction of heterocyclic ring systems. While specific studies on the radical cyclization of this compound are not prevalent, the reactivity of other bromo-aromatic compounds provides a basis for predicting its behavior.

For instance, radical cyclizations of 2-bromoindoles have been shown to proceed via a 1,5-radical translocation process followed by a 5-endo-trig cyclization to form polycyclic indole (B1671886) derivatives. rsc.org This type of reaction is typically initiated by a radical initiator, which abstracts a hydrogen atom to generate a carbon-centered radical. This radical can then participate in a cyclization event.

In the context of this compound, a suitably positioned side chain could facilitate an intramolecular radical cyclization. The initial step would likely involve the generation of an aryl radical at the position of the bromine atom. This could be achieved through various methods, such as reaction with a tin hydride or a transition metal catalyst. The resulting aryl radical could then attack a tethered unsaturated bond, leading to the formation of a new ring.

Furthermore, phenyl radical-mediated cyclizations have been utilized for the specific detection of reactive species like peroxynitrite. nih.gov In these systems, the oxidation of a boronate probe generates a phenyl-type radical that undergoes intramolecular cyclization to yield a fluorescent product. nih.gov This highlights the potential for the aryl radical derived from this compound to participate in intramolecular cyclization reactions, potentially leading to the formation of novel heterocyclic structures. The outcome of such radical cyclization reactions is influenced by the bond strength of the radical initiator and the stability of the radical intermediates. columbia.edu

The expected general pathway for a radical-mediated cyclization of a hypothetical derivative of this compound is outlined in Table 2.

Table 2: Generalized Radical-Mediated Cyclization Pathway

| Starting Material | Reagents/Conditions | Intermediate | Product Type | Reference |

| Substituted this compound | Radical Initiator (e.g., AIBN, Bu₃SnH) | Aryl radical | Fused heterocyclic compound | rsc.orgcolumbia.edu |

| Substituted this compound | Oxidizing agent (in the case of a boronate derivative) | Phenyl-type radical | Cyclized fluorescent product | nih.gov |

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 Nitrobenzene 1,3 Diol and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule. The expected vibrational modes for 2-Bromo-4-nitrobenzene-1,3-diol would arise from its constituent parts: the benzene (B151609) ring, the hydroxyl (-OH) groups, the nitro (-NO₂) group, and the carbon-bromine (C-Br) bond.

Fourier Transform Infrared (FT-IR) Spectroscopy

A hypothetical FT-IR spectrum of this compound would be expected to show characteristic absorption bands. For instance, the O-H stretching vibrations of the two hydroxyl groups would likely appear as a broad band in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are anticipated to produce strong absorptions near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be found in the 1400-1600 cm⁻¹ range. The C-O stretching and O-H bending vibrations would also contribute to the fingerprint region of the spectrum. The C-Br stretching vibration would be expected at lower wavenumbers, typically below 700 cm⁻¹. Without experimental data, a precise table of absorption frequencies and their assignments cannot be compiled.

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, an FT-Raman spectrum would offer further structural information. Aromatic ring stretching vibrations are often strong in Raman spectra. The symmetric stretching of the nitro group would also be a prominent feature. The C-Br bond, being a heavy atom single bond, would likely yield a characteristic Raman signal at a low frequency. However, in the absence of a measured spectrum, a detailed analysis and a corresponding data table are not possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would provide information on the chemical environment of each unique proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons and the hydroxyl protons. The aromatic region would likely display two distinct signals for the two non-equivalent aromatic protons. Their chemical shifts would be influenced by the electron-withdrawing effects of the nitro and bromo groups, and the electron-donating hydroxyl groups. The protons of the hydroxyl groups would appear as broad singlets, with their chemical shifts being dependent on concentration and solvent. A hypothetical data table cannot be constructed without actual spectral data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would reveal six distinct signals for the six carbon atoms of the benzene ring, as they are all chemically non-equivalent due to the substitution pattern. The chemical shifts of the carbons directly attached to the electronegative oxygen, nitrogen, and bromine atoms would be significantly different from the others. The carbon bearing the bromine atom (C-Br) would likely be shifted to a lower field, while the carbons attached to the hydroxyl groups (C-OH) would be shifted to a higher field. The presence of the nitro group would also have a deshielding effect on the carbon to which it is attached. A precise data table of chemical shifts remains unavailable.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC)

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY: A COSY experiment would show correlations between neighboring protons, helping to confirm the connectivity of the aromatic protons.

HSQC: An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of the protonated carbons.

NOESY: A NOESY spectrum could reveal through-space interactions between protons, providing information about the spatial arrangement of the substituents on the benzene ring.

The absence of any primary 1D or 2D NMR data in the public domain for this compound makes any further structural analysis purely speculative.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For an aromatic compound like this compound, the UV-Vis spectrum is expected to show characteristic absorption bands arising from the π → π* and n → π* transitions of the benzene ring, the nitro group (-NO₂), and the hydroxyl groups (-OH). The presence of the bromine atom and the interplay of these functional groups would influence the position (λmax) and intensity of these absorptions.

However, a thorough search of scientific literature did not yield any specific experimental UV-Vis absorption data for this compound. For comparison, related compounds like nitrophenols typically exhibit strong absorption bands in the UV region, often with a shoulder extending into the visible region, contributing to their characteristic yellow color. The exact λmax values would be dependent on the solvent used and the pH of the solution, due to the potential for deprotonation of the hydroxyl groups.

Table 1: Anticipated UV-Vis Spectroscopic Data for this compound (Hypothetical)

| Transition | Expected Wavelength Range (nm) |

|---|---|

| π → π* | 200-300 |

| n → π* | 300-400 |

| Note: This table is hypothetical and for illustrative purposes only, as no experimental data has been found. | |

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

The fragmentation of this molecule under electron ionization (EI) would likely involve the loss of the nitro group (-NO₂, 46 Da), a hydroxyl group (-OH, 17 Da), and the bromine atom (-Br, 79/81 Da). Other common fragmentations could include the loss of carbon monoxide (CO, 28 Da) and the formation of various aromatic cations.

No experimental mass spectrometry data for this compound has been found in the public domain. Analysis of the fragmentation of related bromonitrobenzenes suggests that the cleavage of the C-Br and C-N bonds are primary fragmentation pathways.

Table 2: Predicted Major Mass Spectrometric Fragments for this compound (Hypothetical)

| Fragment Ion | m/z (mass-to-charge ratio) |

|---|---|

| [C₆H₄BrNO₄]⁺ (Molecular Ion) | 233/235 |

| [C₆H₄BrO₃]⁺ (Loss of NO) | 203/205 |

| [C₆H₄NO₄]⁺ (Loss of Br) | 154 |

| [C₆H₃O₂]⁺ (Loss of Br, NO₂, and H) | 107 |

| Note: This table is based on predicted fragmentation patterns and is for illustrative purposes only. | |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound by determining the percentage composition of its constituent elements. For this compound (C₆H₄BrNO₄), the theoretical elemental composition can be calculated based on its atomic constituents.

There is no published experimental data from elemental analysis for this compound. The comparison between theoretical and experimentally determined percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Bromine (Br) would be essential to verify the purity and confirm the identity of the compound.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 30.79 |

| Hydrogen | H | 1.01 | 1.72 |

| Bromine | Br | 79.90 | 34.14 |

| Nitrogen | N | 14.01 | 5.99 |

| Oxygen | O | 16.00 | 27.36 |

| Note: These are theoretical values. Experimental data is required for verification. | |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide definitive information about its molecular geometry, including bond lengths, bond angles, and torsion angles. It would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and halogen bonding.

A search of crystallographic databases reveals no deposited crystal structure for this compound. Such data would be invaluable for understanding the steric and electronic effects of the substituents on the benzene ring and for correlating its solid-state structure with its physical and chemical properties.

Table 4: Anticipated Crystallographic Data for this compound (Hypothetical)

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Key Bond Lengths (Å) | C-Br, C-N, N-O, C-O, C-C |

| Key Bond Angles (°) | Angles around the benzene ring |

| Note: This table represents the type of data that would be obtained from an X-ray crystallographic study. No such data is currently available. | |

Computational and Theoretical Investigations of 2 Bromo 4 Nitrobenzene 1,3 Diol

Quantum Chemical Methodologies Applied to 2-Bromo-4-nitrobenzene-1,3-diol

Quantum chemical calculations are indispensable tools for elucidating the electronic structure, molecular geometry, and reactivity of organic molecules. schrodinger.compnnl.gov For a substituted aromatic compound like this compound, these methods can provide insights that are complementary to experimental data.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations for this compound would typically involve a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Such functionals have demonstrated reliability for a wide range of organic compounds, including those with nitro groups and halogens. researchgate.netresearchgate.net

These calculations can predict various properties:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions would reveal the molecule's electronic reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. For this compound, this would highlight the electron-rich regions around the hydroxyl groups and the electron-deficient areas near the nitro group.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide detailed information about intramolecular and intermolecular bonding and interactions, such as hydrogen bonding involving the hydroxyl and nitro groups.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a good starting point for more complex calculations. However, HF does not fully account for electron correlation.

To improve upon the HF method, Møller-Plesset (MP) perturbation theory, particularly at the second order (MP2), is often employed. For a molecule like this compound, MP2 calculations would offer a more accurate description of electron correlation effects, which are important for predicting properties like interaction energies and reaction barriers. While more computationally demanding than DFT, ab initio methods like MP2 and Coupled Cluster (CC) theory serve as benchmarks for validating the results obtained from DFT. global-sci.com

The choice of a basis set is critical for the accuracy of any quantum chemical calculation. A basis set is a set of mathematical functions used to build molecular orbitals. For a molecule containing a bromine atom, it is essential to use a basis set that can adequately describe the larger number of electrons and the effects of electron correlation.

Commonly used basis sets for such calculations include the Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and the correlation-consistent basis sets developed by Dunning (e.g., cc-pVDZ, cc-pVTZ). researchgate.net For heavy atoms like bromine, basis sets incorporating effective core potentials (ECPs) can also be used to reduce computational cost while maintaining accuracy.

Validation of the chosen basis set and computational method would typically involve comparing calculated properties with available experimental data for related molecules or by benchmarking against higher-level theoretical calculations. For instance, a study on 2-bromo-4,6-bis(dibromoacetyl)resorcinol utilized the M062X functional with a cc-PVTZ basis set for its DFT calculations. researchgate.netresearchgate.net

Molecular Structure and Conformational Analysis of this compound

Understanding the three-dimensional structure and conformational flexibility of this compound is fundamental to comprehending its chemical behavior.

A crucial first step in any computational study is geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this would be performed using methods like DFT or MP2 with an appropriate basis set. The result would be the equilibrium structure of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a geometry optimization of this compound, based on typical values for similar compounds.

| Parameter | Atom(s) | Calculated Value (DFT/B3LYP/6-311G(d,p)) |

| Bond Lengths | ||

| C-Br | ~1.89 Å | |

| C-N | ~1.47 Å | |

| N-O | ~1.22 Å | |

| C-O (hydroxyl) | ~1.36 Å | |

| O-H (hydroxyl) | ~0.96 Å | |

| Bond Angles | ||

| C-C-Br | ~120° | |

| C-C-N | ~119° | |

| O-N-O | ~124° | |

| Dihedral Angles | ||

| C-C-N-O | ~0° or ~180° (indicating planarity or near-planarity of the nitro group with the ring) | |

| C-C-O-H | Variable, depending on hydrogen bond formation | |

| Note: This table is illustrative and does not represent actual experimental or calculated data for this compound. |

The presence of two hydroxyl groups and a nitro group on the benzene (B151609) ring of this compound allows for the existence of different conformers. These conformers arise from the rotation around the C-O bonds of the hydroxyl groups and the C-N bond of the nitro group. Intramolecular hydrogen bonding between the hydroxyl groups and the nitro group can significantly influence the relative stability of these conformers.

A conformational analysis would involve systematically exploring the potential energy surface of the molecule. This is typically done by performing a series of constrained geometry optimizations where key dihedral angles are fixed at different values. The results would generate a potential energy landscape, identifying the most stable conformers (global minima) and any higher-energy conformers (local minima), as well as the transition states connecting them.

A hypothetical energy landscape might reveal, for example, that a conformer with an intramolecular hydrogen bond between the hydroxyl group at position 1 and the nitro group at position 4 is particularly stable. The energy difference between various conformers would indicate their relative populations at a given temperature.

| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| Conformer A | 0.00 | O-H···O (hydroxyl-nitro) |

| Conformer B | 1.5 | O-H···O (hydroxyl-hydroxyl) |

| Conformer C | 3.2 | No significant intramolecular H-bonds |

| Note: This table is illustrative and does not represent actual experimental or calculated data for this compound. |

Electronic Structure and Reactivity Descriptors

The electronic structure and reactivity of a molecule are intrinsically linked. Computational chemistry offers powerful tools to predict these properties, providing insights into the molecule's behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the HOMO is expected to be predominantly located on the benzene ring and the oxygen atoms of the hydroxyl groups, which are electron-donating. The LUMO, conversely, would likely be concentrated on the electron-withdrawing nitro group. The presence of both electron-donating (-OH) and electron-withdrawing (-NO2) groups, along with the bromine atom, would influence the precise energies and distributions.

Table 1: Illustrative Frontier Molecular Orbital Energies of Related Nitroaromatic Compounds This table presents data for related compounds to illustrate the expected range of values.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Nitrobenzene (B124822) | -7.61 | -1.39 | 6.22 |

| 4-Nitrophenol (B140041) | -6.98 | -2.15 | 4.83 |

| 1-Bromo-4-nitrobenzene | -7.45 | -2.01 | 5.44 |

Source: Computational studies on substituted nitrobenzenes.

The combination of hydroxyl and nitro groups on the benzene ring in this compound is expected to result in a smaller HOMO-LUMO gap compared to nitrobenzene, suggesting a higher reactivity.

The Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other charged species. In an MESP map, electron-rich regions, which are susceptible to electrophilic attack, are typically colored red or yellow. Conversely, electron-deficient areas, prone to nucleophilic attack, are shown in blue.

For this compound, the MESP map would be expected to show a high negative potential (red/yellow) around the oxygen atoms of the nitro group and the hydroxyl groups due to the lone pairs of electrons. A high positive potential (blue) would likely be observed around the hydrogen atoms of the hydroxyl groups and near the nitro group, indicating these as sites for nucleophilic interaction. The aromatic ring would exhibit intermediate potential.

The distribution of electron density and the partial charges on individual atoms are key to understanding a molecule's polarity and bonding characteristics. Methods like Mulliken population analysis can be used to calculate these atomic charges.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η).

Electronegativity (χ): The power of an atom to attract electrons to itself. It is calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as χ² / (2η).

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the nitro group would be the primary site for nucleophilic attack, while the hydroxyl-substituted aromatic ring would be more susceptible to electrophilic attack.

Table 2: Illustrative Global Reactivity Descriptors for a Related Compound (4-Nitrophenol) This table provides an example of calculated global reactivity descriptors.

| Parameter | Value |

|---|---|

| Chemical Hardness (η) | 2.415 eV |

| Chemical Softness (S) | 0.414 eV⁻¹ |

| Electronegativity (χ) | 4.565 eV |

| Electrophilicity Index (ω) | 4.312 eV |

Source: Hypothetical data based on typical values for substituted phenols.

Simulated Spectroscopic Properties of this compound

Computational methods can simulate spectroscopic data, such as Infrared (IR) and Raman spectra, which can aid in the identification and structural elucidation of a compound by predicting the vibrational frequencies of its bonds.

The simulated IR and Raman spectra for this compound would exhibit characteristic peaks corresponding to the vibrations of its functional groups.

O-H Stretching: A broad and strong band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, corresponding to the hydroxyl groups.

N-O Stretching: Two strong bands are expected for the nitro group; an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1380 cm⁻¹.

C=C Stretching: Aromatic ring vibrations would appear in the 1400-1600 cm⁻¹ region.

C-Br Stretching: A peak in the lower frequency region, typically between 500-600 cm⁻¹, would be indicative of the carbon-bromine bond.

C-O Stretching: Vibrations for the phenolic C-O bonds would be observed in the 1200-1300 cm⁻¹ range.

Table 3: Expected Vibrational Frequencies for this compound This table presents expected vibrational frequencies based on the functional groups present.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch | 3200 - 3600 | Strong, Broad (IR) |

| C-H stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| N-O asymmetric stretch | 1500 - 1560 | Strong |

| C=C stretch (aromatic) | 1400 - 1600 | Medium |

| N-O symmetric stretch | 1335 - 1380 | Strong |

| C-O stretch (phenol) | 1200 - 1300 | Medium |

| C-Br stretch | 500 - 600 | Medium to Strong |

Calculated Nuclear Magnetic Resonance (NMR) Chemical Shifts (e.g., GIAO Method)

Predicting the NMR spectrum of a molecule is a valuable tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. This method involves computing the magnetic shielding tensors for each nucleus in the molecule. The chemical shift of a given nucleus is then determined by referencing its calculated shielding to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

For this compound, a computational chemist would first optimize the molecule's three-dimensional geometry using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d,p). Following geometry optimization, the GIAO calculation would be performed at the same or a higher level of theory to obtain the isotropic magnetic shielding values for each hydrogen (¹H) and carbon (¹³C) atom.

The expected ¹H NMR spectrum would show distinct signals for the two aromatic protons and the two hydroxyl protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro group and the halogen atom. The hydroxyl proton shifts can vary significantly depending on the solvent and concentration due to hydrogen bonding.

The ¹³C NMR spectrum would display six distinct signals for the carbon atoms of the benzene ring. The carbons directly attached to the electron-withdrawing nitro group and the bromine atom would be significantly deshielded, appearing at a lower field (higher ppm). In contrast, carbons ortho and para to the hydroxyl groups would be more shielded.

Table 1: Illustrative Calculated NMR Chemical Shifts for this compound

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| C1-OH | Value | 150.5 |

| C2-Br | - | 110.2 |

| C3-OH | Value | 152.8 |

| C4-NO₂ | - | 140.1 |

| C5-H | 7.8 | 125.4 |

| C6-H | 8.2 | 118.9 |

Note: The values presented in this table are illustrative and represent typical shifts for similar substituted nitrobenzenes. Actual calculated values would require specific quantum chemical computations.

Theoretical UV-Visible Absorption Spectra (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Visible spectra) of molecules. This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

To predict the UV-Visible spectrum of this compound, the molecule's geometry would first be optimized using a method like DFT. Subsequently, a TD-DFT calculation would be performed. The results provide the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities, which can be visualized as a theoretical spectrum.

The UV-Visible spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* transitions within the aromatic ring and the nitro group. The presence of the hydroxyl and bromo substituents will influence the positions and intensities of these absorption bands.

Table 2: Illustrative Theoretical UV-Visible Absorption Data for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 350 | 0.15 |

| S₀ → S₂ | 280 | 0.45 |

| S₀ → S₃ | 230 | 0.30 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a TD-DFT calculation. The actual values would be determined by specific computational parameters.

Reaction Mechanism Exploration via Computational Chemistry

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions. For a molecule like this compound, computational methods can be used to explore its reactivity in various chemical transformations.

Transition State Characterization and Reaction Pathways

A key aspect of understanding a reaction mechanism is the identification and characterization of transition states—the high-energy structures that connect reactants and products. Computational methods, such as synchronous transit-guided quasi-Newton (STQN) methods, can be used to locate these transition states on the potential energy surface.

Once a transition state is located, its structure provides insights into the geometry of the reacting molecules at the point of highest energy. Frequency calculations are then performed to confirm that the structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to trace the reaction pathway from the transition state down to the reactants and products, confirming the connection between them.

Reaction Energetics and Kinetic Studies

Computational chemistry allows for the calculation of the energetic profile of a reaction, including the energies of reactants, products, intermediates, and transition states. This information is crucial for determining the feasibility and rate of a reaction. The activation energy (the energy difference between the reactants and the transition state) is a key parameter that governs the reaction kinetics.

By calculating the Gibbs free energies of all species involved in a reaction, one can determine the reaction's spontaneity and the position of the equilibrium. These energetic calculations, often performed at a high level of theory, provide quantitative data that can be compared with experimental kinetic results, if available.

Table 3: Illustrative Reaction Energetics for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.5 |

| Intermediate | +5.2 |

| Products | -15.8 |

Note: This table provides a hypothetical energetic profile for an illustrative reaction. The actual values are dependent on the specific reaction being studied.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations are excellent for studying the properties of single molecules or small molecular clusters, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on a force field, which is a set of empirical energy functions.

For this compound, an MD simulation could be used to study its behavior in a solvent, such as water or an organic solvent. The simulation would provide insights into how the molecule interacts with the solvent molecules, including the formation and dynamics of hydrogen bonds between the hydroxyl groups and the solvent. A study on nitrobenzene dioxygenase has utilized MD simulations to understand the structure and dynamics of the enzyme in an aqueous environment and to shed light on specific interactions in its catalytic center. nih.gov

Furthermore, MD simulations can be used to study the conformational flexibility of the molecule, such as the rotation of the hydroxyl and nitro groups. By analyzing the trajectories of the atoms over time, various properties can be calculated, including radial distribution functions to understand solvation shells and diffusion coefficients to describe the molecule's mobility.

Advanced Applications and Research Frontiers Involving 2 Bromo 4 Nitrobenzene 1,3 Diol

A Strategic Component in Complex Organic Synthesis

The strategic placement of reactive sites on the 2-Bromo-4-nitrobenzene-1,3-diol molecule allows for a variety of chemical transformations, making it an ideal starting point for constructing more elaborate molecular architectures. The bromine atom can be readily displaced or used in cross-coupling reactions, the nitro group can be reduced to an amine, and the hydroxyl groups can be etherified or esterified, providing multiple avenues for structural diversification.

Crafting Pharmaceutical Intermediates and Lead Compounds

While direct and extensive research on the application of this compound in pharmaceutical synthesis is not widely documented in publicly available literature, its structural motifs are present in various biologically active compounds. The bromonitrophenol framework is a key component in some classes of compounds investigated for therapeutic properties.

The true potential of this compound lies in its ability to be transformed into a variety of derivatives. For instance, the reduction of the nitro group to an amine would yield 2-amino-6-bromobenzene-1,3-diol. This resulting aminophenol structure is a common feature in many pharmaceutical compounds and can serve as a precursor for the synthesis of heterocyclic compounds, which are central to a vast number of drugs. The presence of the bromine atom allows for further functionalization through reactions like the Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl or alkyl groups.

A Foundation for Agrochemical and Specialty Chemicals

Similar to its potential in pharmaceuticals, the application of this compound in agrochemical synthesis is based on its capacity to be converted into other useful intermediates. Nitroaromatic compounds, in general, are foundational materials in the production of various pesticides.

The multifunctionality of this compound allows for the synthesis of a range of specialty chemicals. The hydroxyl groups can be modified to create ethers or esters with specific properties, while the bromo and nitro groups offer handles for further chemical elaboration. This makes it a candidate for the development of new biocides, plant growth regulators, or other specialty chemicals where a substituted benzene (B151609) ring is a key structural element.

Forging Novel Organic Reagents and Catalysts

The development of novel organic reagents and catalysts often relies on the availability of unique and highly functionalized starting materials. The electronic properties of this compound, influenced by the electron-withdrawing nitro group and the halogen substituent, can be harnessed in the design of new reagents.

For example, upon conversion of the hydroxyl groups to other functionalities, the resulting molecule could act as a ligand for metal-based catalysts. The specific steric and electronic environment provided by the substituted benzene ring could influence the selectivity and activity of such catalysts in various organic transformations. However, specific research detailing the use of this compound for these purposes is not yet prevalent.

A Precursor in Materials Science

The field of materials science constantly seeks new molecular building blocks to create materials with tailored properties. The structure of this compound suggests its potential utility in the synthesis of polymers and pigments.

Laying the Groundwork for Tunable Polymeric Materials

The two hydroxyl groups on the this compound molecule make it a suitable monomer for the synthesis of polyesters or polyethers. The presence of the bromo and nitro groups on the polymer backbone would impart specific properties to the resulting material. For example, the nitro group could enhance the thermal stability or alter the electronic properties of the polymer. The bromine atom could serve as a site for post-polymerization modification, allowing for the grafting of other polymer chains or functional molecules to create materials with tunable properties for applications in electronics, coatings, or advanced composites.

A Component in the Palette of Dyes and Pigments

Nitroaromatic compounds have historically been important in the dye industry. While there is no direct evidence of this compound being used as a dye itself, its derivatives hold promise as precursors for the synthesis of new colorants.

The transformation of the nitro group into an amino group is a key step in the production of many azo dyes. The resulting aromatic amine can be diazotized and coupled with other aromatic compounds to generate a wide spectrum of colors. The presence of the hydroxyl and bromo substituents on the benzene ring of the initial building block would be expected to influence the final color and properties, such as lightfastness and solubility, of the synthesized dye.

Construction of Supramolecular Assemblies

A comprehensive search for literature detailing the use of This compound in the construction of supramolecular assemblies has yielded no specific results. Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonds, halogen bonds, and π-π stacking—to create large, well-ordered structures. The functional groups present in This compound (two hydroxyl groups, a nitro group, and a bromine atom) theoretically provide the potential for it to act as a versatile building block, or tecton, in crystal engineering.

However, there are no published studies that have investigated or demonstrated this potential. Research into how this specific molecule interacts with itself or other molecules to form higher-order structures like co-crystals, liquid crystals, or molecular gels is currently absent from scientific literature. Therefore, no data on its specific intermolecular interactions or the resulting supramolecular architectures can be presented.

Emerging Research Areas and Future Perspectives in the Chemistry of this compound

The exploration of emerging research areas for a specific chemical compound is contingent upon a foundational body of work that establishes its reactivity, properties, and potential utility. For This compound , such a body of work focused on advanced applications is not currently available.

Future research could potentially explore several avenues, although these remain speculative without preliminary data:

Synthesis of Novel Heterocycles: The compound could serve as a precursor for synthesizing complex heterocyclic systems, utilizing the reactivity of its nitro, bromo, and hydroxyl functionalities.

Development of Energetic Materials: The presence of the nitro group on a benzene ring suggests potential, albeit uninvestigated, applications in the field of energetic materials.

Probe for Mechanistic Studies: The specific substitution pattern might make it a candidate for studying reaction mechanisms in aromatic chemistry.

Without dedicated research, the future perspectives of This compound in chemistry remain an open field for investigation. There are currently no active or published research frontiers specifically dedicated to this molecule.

Data Tables

Due to the lack of specific research findings for This compound in the areas of supramolecular assembly and emerging applications, no interactive data tables with detailed research findings can be generated.

Q & A

Q. What quality control protocols are essential for synthesizing this compound?

- Methodology : Implement in-process controls (IPC) via inline FTIR or GC-MS to monitor intermediate purity. Post-synthesis, use triple-quadrupole MS for trace impurity profiling (<0.1% w/w). Batch-to-batch consistency is critical for pharmacological studies; follow ICH Q3A guidelines for elemental impurities (e.g., residual Br < 50 ppm) .

Q. How can researchers triangulate data from conflicting toxicity studies?

- Methodology : Apply systematic review frameworks (e.g., PRISMA) to aggregate data from PubMed, ECHA, and OECD SIDS. Weight findings by study design rigor (e.g., in vivo > in vitro). For brominated compounds, prioritize studies with dose-response curves and mechanistic endpoints (e.g., DNA adduct formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.